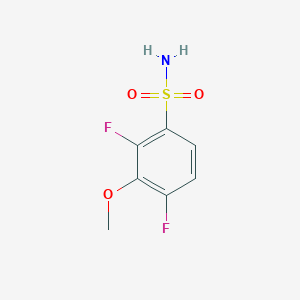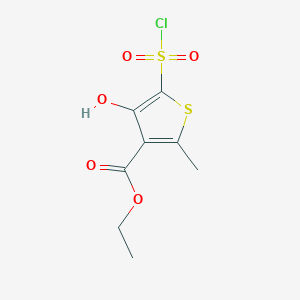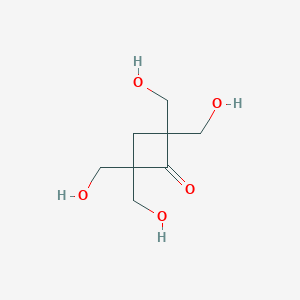
2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one: is an organic compound with the molecular formula C8H14O5 It is a derivative of cyclobutanone, featuring four hydroxymethyl groups attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through multiple steps, including the formation of intermediate hydroxymethyl derivatives, which are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl groups.
科学研究应用
Chemistry: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxymethyl groups. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in the manufacture of specialty chemicals.
作用机制
The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Features a cyclopentane ring and similar hydroxymethyl groups.
2-(Hydroxymethyl)cyclobutanone: Contains fewer hydroxymethyl groups and a simpler structure.
Uniqueness: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one is unique due to its four hydroxymethyl groups attached to a cyclobutane ring
属性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
2,2,4,4-tetrakis(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H14O5/c9-2-7(3-10)1-8(4-11,5-12)6(7)13/h9-12H,1-5H2 |
InChI 键 |
IKKRZUZCBCGWST-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C1(CO)CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



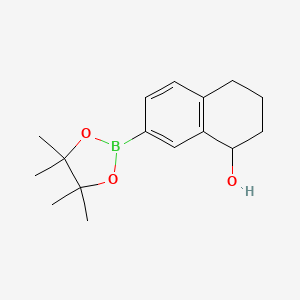
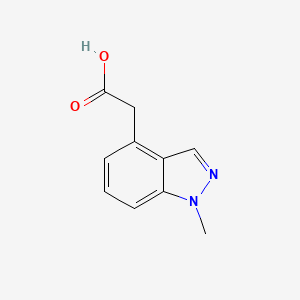
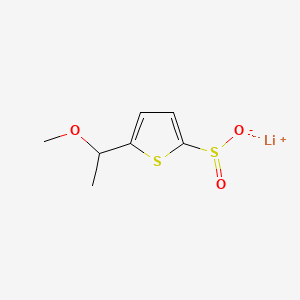
![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
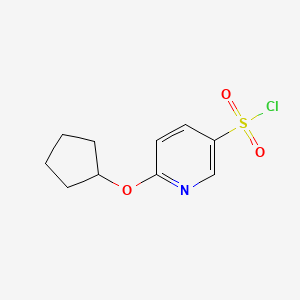
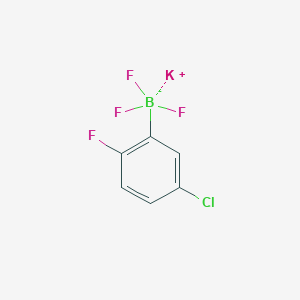
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
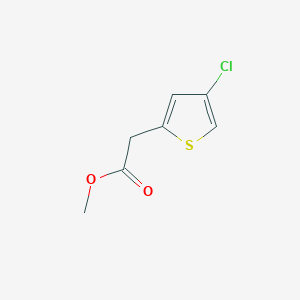
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)


